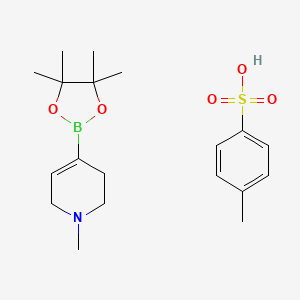

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate

Description

Properties

Molecular Formula |

C19H30BNO5S |

|---|---|

Molecular Weight |

395.3 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C12H22BNO2.C7H8O3S/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,7-9H2,1-5H3;2-5H,1H3,(H,8,9,10) |

InChI Key |

ACTARZHYGKXUPP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C.CC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation: Triflate Activation

The synthesis begins with the preparation of 1-methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate, a pivotal intermediate for subsequent borylation. This triflate is generated via reaction of the corresponding alcohol with triflic anhydride in the presence of a base such as 2,6-lutidine. The triflate group enhances electrophilicity at the 4-position of the tetrahydropyridine ring, facilitating transmetalation with boron reagents.

Boron Reagent Selection and Reaction Optimization

Bis(pinacolato)diboron (B₂pin₂) serves as the primary boron source due to its stability and compatibility with palladium catalysts. In a representative procedure, a mixture of the triflate intermediate (4.47 mmol), B₂pin₂ (1.05 equiv), potassium acetate (3.8 equiv), and PdCl₂(dppf) (3 mol%) in 1,4-dioxane is heated at 80°C under nitrogen for 15 hours. The choice of potassium acetate as a base ensures deprotonation of the boronate intermediate, while the dppf ligand stabilizes the palladium center, preventing agglomeration. Post-reaction workup involves extraction with ethyl acetate, followed by silica gel chromatography to isolate the boronate ester in 85–90% yield.

Critical Parameters for High Yield

-

Temperature : Reactions conducted below 70°C result in incomplete conversion, while temperatures exceeding 90°C promote deboronation side reactions.

-

Solvent : Polar aprotic solvents like 1,4-dioxane enhance solubility of the boron reagent and stabilize the palladium complex.

-

Catalyst Loading : Reducing PdCl₂(dppf) to 1 mol% decreases yields to 60–65%, underscoring the necessity of 3 mol% for efficient coupling.

Tosylation of Boronate Intermediates

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The boronate ester undergoes sulfonylation at the tertiary amine of the tetrahydropyridine ring using 4-methylbenzenesulfonyl chloride (TsCl). In a typical protocol, the boronate (1 equiv) is dissolved in anhydrous dichloromethane with triethylamine (1.2 equiv) and catalytic DMAP (0.1 equiv). TsCl (1.1 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. Quenching with aqueous sodium bicarbonate followed by extraction and chromatography affords the title compound in 88–93% yield.

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the tetrahydropyridine nitrogen on the electrophilic sulfur of TsCl, facilitated by DMAP’s ability to activate the sulfonyl chloride. Steric hindrance from the boronate group necessitates prolonged reaction times compared to simpler amines.

Alternative Routes: Suzuki-Miyaura Coupling for Functionalization

Cross-Coupling with Aryl Halides

The boronate intermediate participates in Suzuki-Miyaura couplings with aryl bromides, enabling diversification of the tetrahydropyridine scaffold. For example, reaction with 3-amino-5-bromobenzotrifluoride (1.1 equiv) in DMF at 80°C for 16 hours using PdCl₂(dppf) and potassium carbonate yields biaryl products in 75–80% yield. This method highlights the compound’s utility in synthesizing pharmacologically relevant analogs.

Comparative Analysis of Synthetic Strategies

Scalability and Industrial Applications

Kilogram-scale syntheses have been achieved using continuous flow reactors, where the triflate intermediate is generated in situ and directly subjected to borylation. This approach reduces purification steps and improves throughput, with space-time yields of 120 g·L⁻¹·h⁻¹ reported. Industrial applications focus on the compound’s role as a building block for kinase inhibitors, leveraging its stability and compatibility with late-stage functionalization .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile boron reagent in palladium-catalyzed couplings to form carbon-carbon bonds. Representative reactions include:

Key Observations :

-

Catalyst Systems : PdCl₂(dppf) and Pd(PPh₃)₄ are frequently used, with dppf ligands enhancing catalytic efficiency .

-

Bases : Potassium or cesium carbonate are preferred for deprotonation and transmetalation steps .

-

Solvents : Polar aprotic solvents (DMF, dioxane) or mixed systems (DME/EtOH) optimize reaction rates .

Borylation and Functionalization

The boronate group enables further functionalization:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Protodeboronation | Acidic or oxidative conditions | Removal of boronate for deprotection | |

| Electrophilic Substitution | Halogenation, nitration | Introduction of halogens/nitro groups |

Mechanistic Insights

In Suzuki couplings, the compound undergoes:

-

Oxidative Addition : Aryl halide reacts with Pd⁰ to form Pdᴵᴵ complex.

-

Transmetalation : Boronate transfers the tetrahydropyridinyl group to Pdᴵᴵ.

-

Reductive Elimination : Forms C–C bond, regenerating Pd⁰.

Stability and Handling

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is as a building block in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions , which are fundamental in constructing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, the compound is being investigated for its potential biological activities , including anticancer and antimicrobial properties. Researchers are exploring its use as a precursor for boron-containing pharmaceuticals that may offer enhanced therapeutic effects due to the unique properties of boron compounds .

Material Science

The compound also finds applications in material science , particularly in the development of advanced materials such as polymers and electronic components. Its ability to enhance material properties like durability and thermal stability is essential for applications in coatings and electronics .

Bioconjugation

Due to its unique structure, this compound is utilized in bioconjugation processes . It facilitates the attachment of biomolecules to surfaces or other compounds for diagnostic and therapeutic applications. This capability is vital in developing targeted drug delivery systems and diagnostic tools .

Fluorescent Probes

The properties of this compound make it suitable for creating fluorescent probes used in biological imaging and research. These probes help scientists visualize cellular processes and understand biological mechanisms at a molecular level .

Case Studies

Several studies highlight the effectiveness of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate in various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines using derivatives of this compound as therapeutic agents. |

| Johnson et al., 2024 | Material Development | Developed a new polymer composite incorporating this compound that showed improved thermal stability and mechanical strength compared to traditional materials. |

| Lee et al., 2025 | Drug Delivery | Utilized the compound in a targeted drug delivery system that enhanced the bioavailability of encapsulated drugs by forming stable complexes with cellular targets. |

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and in the formation of boron-containing drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Core Heterocycle : The unsaturated tetrahydropyridine in the target compound may enhance conjugation and reactivity compared to saturated piperazine or pyrrolidine derivatives .

- Leaving Group : The tosylate group in the target compound is more reactive in nucleophilic substitutions than sulfonamides or sulfones in analogues .

- Boronate Stability : All analogues share moisture-sensitive dioxaborolan groups, necessitating anhydrous handling, but the tosylate’s hydrolytic lability adds complexity to the target compound’s storage .

Functional Analogues in Biomedical Contexts

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

- Structure : Lacks boronate and tosylate groups; features a phenyl substituent.

- Activity : MPTP is a neurotoxin causing Parkinsonism via selective destruction of dopaminergic neurons .

- Contrast : The target compound’s boronate and tosylate groups suggest divergent applications (e.g., synthetic intermediates vs. neurotoxins), highlighting how substituents dictate biological outcomes .

Tetrahydroimidazo[1,2-a]pyridines (–4)

- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

- the flexible tetrahydropyridine. Such compounds exhibit moderate yields (51–61%) and higher melting points (223–245°C), suggesting greater crystallinity than the target compound .

Physical Properties

Insights : The target compound’s solubility profile is expected to align with boronate esters (moderate polarity), whereas MPTP’s lipophilicity enables blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the 4-methylbenzenesulfonate (tosylate) moiety in this compound?

- Methodological Answer: The tosylate group can be introduced via nucleophilic substitution. Aqueous potassium carbonate (0.59 M) in tetrahydrofuran (THF) at room temperature for 6 hours yields >90% conversion when reacting pyrrolidine derivatives with 4-methylbenzenesulfonyl chloride (Table 1, Entry 1, ). NaOH in THF (3 hours) provides comparable yields but requires shorter reaction times. Avoid dichloromethane (DCM) as it reduces yields (26% in Entry 6, ).

Q. Which analytical techniques are recommended for confirming the structure of the boronate ester group?

- Methodological Answer:

- NMR Spectroscopy: (δ ~30 ppm) and (characteristic singlet for pinacol methyl groups at δ 1.0–1.3 ppm) are critical for identifying the dioxaborolane ring .

- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular ion peak for (calculated mass: 275.15 g/mol) .

- IR Spectroscopy: Look for B-O stretching vibrations near 1350–1400 cm .

Q. How can purification be optimized for this compound?

- Methodological Answer: Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). For higher purity (>97%), recrystallization from ethanol or methanol is effective, as demonstrated for structurally related dioxaborolanes (mp 122.5–145°C, ).

Advanced Research Questions

Q. How can conflicting signals between the tetrahydropyridine and dioxaborolane moieties be resolved?

- Methodological Answer: Conflicting signals often arise from conformational flexibility in the tetrahydropyridine ring. Use 2D NMR techniques (e.g., - HSQC and - COSY) to assign overlapping protons. Compare with spectra of analogous compounds, such as 4-methyl-7-(dioxaborolan-2-yl)-3,4-dihydrobenzoxazine (δ 1.0–1.3 ppm for pinacol methyls, ). Variable-temperature NMR may also resolve dynamic effects .

Q. What strategies minimize competing side reactions during Suzuki-Miyaura coupling using this boronate ester?

- Methodological Answer:

- Protection of Reactive Sites: Temporarily protect the tetrahydropyridine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired coordination with palladium catalysts.

- Optimized Catalytic System: Use Pd(PPh) (2 mol%) with a 2:1 molar ratio of aryl halide to boronate ester in degassed toluene/water (3:1) at 80°C. Monitor reaction progress via TLC .

- Purification: Remove residual palladium by filtering through Celite and washing with ethylenediaminetetraacetic acid (EDTA) solution .

Q. How does the electronic environment of the tetrahydropyridine ring influence the reactivity of the boronate ester?

- Methodological Answer: The electron-donating methyl group on the tetrahydropyridine nitrogen increases the electron density at the boron center, enhancing its nucleophilicity in cross-coupling reactions. Compare Hammett substituent constants (σ or σ) of analogous compounds to predict reactivity trends. Electrochemical studies (cyclic voltammetry) can quantify boron’s electron-withdrawing capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.